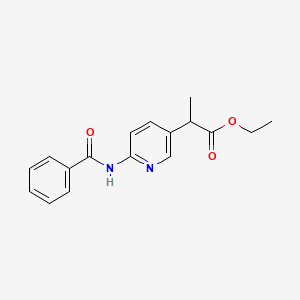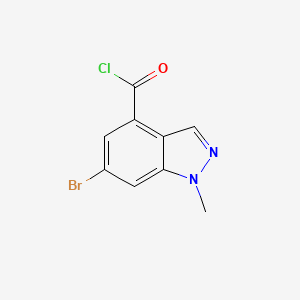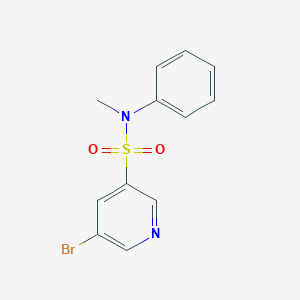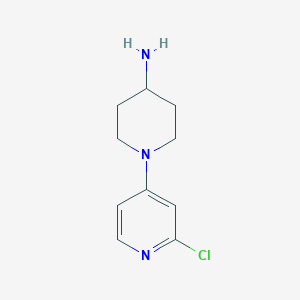
(4-Aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone is an organic compound with a complex structure that includes both an aminophenyl group and a hydroxypyrrolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone typically involves the reaction of 4-aminophenyl derivatives with hydroxypyrrolidine derivatives under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which allows for the formation of the desired compound with high specificity and yield .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
Major products formed from these reactions include various substituted derivatives, oxidized products, and reduced forms of the original compound.
Applications De Recherche Scientifique
(4-Aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of (4-Aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, while the hydroxypyrrolidinyl group can modulate the compound’s overall activity and stability. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-(4-aminophenyl)methane: Similar in structure but lacks the hydroxypyrrolidinyl group, which can affect its reactivity and applications.
(4-Aminophenyl)(4-fluorophenyl)methanone: Contains a fluorophenyl group instead of a hydroxypyrrolidinyl group, leading to different chemical and biological properties.
(4-Aminophenyl)(pyridin-4-yl)methanone: Contains a pyridinyl group, which can influence its interactions with biological targets and its overall stability.
Uniqueness
(4-Aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone is unique due to the presence of both the aminophenyl and hydroxypyrrolidinyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(4-aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C11H14N2O2/c12-9-3-1-8(2-4-9)11(15)13-6-5-10(14)7-13/h1-4,10,14H,5-7,12H2 |
Clé InChI |
QVMKSFCZHVSWKI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1O)C(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine](/img/structure/B13870162.png)



![Tert-butyl 4-[(2-bromo-4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13870190.png)

![2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13870202.png)
![1-[(4-Bromophenyl)methyl]-2,3-dihydroindole](/img/structure/B13870203.png)

![4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine](/img/structure/B13870216.png)

![Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13870234.png)


